Calmagite
Description
Historical Context and Evolution of Calmagite as a Research Tool
This compound, with the chemical name 3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, was first introduced in 1960 by Lindstrom and Diehl. cdnsciencepub.comdrugfuture.com It was developed to serve as a more stable substitute for Eriochrome Black T (EBT), which was the primary indicator used for the complexometric titration of calcium and magnesium with ethylenediaminetetraacetic acid (EDTA). cdnsciencepub.comnih.gov While EBT was effective, its solutions were prone to decomposition, limiting their shelf life. cdnsciencepub.com
The development of this compound marked a significant advancement in analytical techniques. Its key advantage lies in the indefinite stability of its aqueous solutions, a stark contrast to the instability of EBT solutions. cdnsciencepub.comnih.gov This stability, coupled with a sharper and clearer color change at the endpoint of titrations, quickly established this compound as a superior and more reliable indicator. nih.govuci.edu The structural similarities to EBT meant that it could be seamlessly integrated into existing analytical procedures without significant modifications. gspchem.com
Over the years, the use of this compound has evolved from a simple replacement for EBT to a versatile reagent in its own right. Researchers have explored its application beyond water hardness determination, venturing into the analysis of biological materials and the development of novel analytical methods. gspchem.com The purification of commercially available this compound has also been a subject of study to enhance its performance and reliability in sensitive analytical applications. cdnsciencepub.com
Significance of this compound in Contemporary Analytical and Coordination Chemistry
This compound's primary role in contemporary analytical chemistry remains as a metallochromic indicator for the determination of metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), through EDTA titrations. wikipedia.orgchemicool.comchemimpex.com The principle of this application lies in the formation of a colored complex between this compound and the metal ions in the sample. gspchem.com At a pH of around 10, this compound forms a wine-red complex with magnesium and calcium ions. gspchem.comchemicool.com During the titration with EDTA, which is a stronger chelating agent, the metal ions are progressively complexed by the EDTA. chemicool.com At the endpoint, when all the metal ions have been sequestered by EDTA, this compound is released back into its free, uncomplexed form, resulting in a distinct color change from wine-red to blue. gspchem.comrmreagents.com
The effectiveness of this compound is attributed to several key properties. It exhibits a high sensitivity towards magnesium ions, with a formation constant for the magnesium-Calmagite complex being approximately one hundred times greater than that for the calcium-Calmagite complex. cdnsciencepub.com This property is particularly useful for the selective determination of magnesium. The sharp and distinct color transition at the endpoint minimizes titration errors and allows for more accurate and reproducible results. gspchem.comrmreagents.com
In coordination chemistry, the study of this compound revolves around the formation and stability of its metal complexes. The interaction between the azo dye and various metal ions provides a model system for understanding ligand-metal binding. Research in this area investigates the stoichiometry and stability constants of these complexes, which are crucial for developing new analytical methods. nih.gov
Scope and Objectives of Current this compound Research
Current research on this compound is expanding beyond its traditional role as a titration indicator, exploring its potential in more advanced analytical techniques and novel applications. The primary objectives of this research include enhancing the sensitivity and selectivity of analytical methods, developing new sensing platforms, and broadening the scope of its applications.
One significant area of current research is the use of this compound in the simultaneous spectrophotometric determination of multiple metal ions . By employing chemometric techniques, researchers can analyze the complex spectral data arising from the mixture of this compound complexes with different metal ions, such as calcium and magnesium, to determine their individual concentrations. nih.govresearchgate.net This approach offers a faster and more efficient alternative to traditional titration methods.
Another burgeoning field of research is the development of This compound-based chemosensors . Recent studies have demonstrated the potential of this compound as a colorimetric chemosensor for the detection of anions, such as carbonate ions, in aqueous solutions. tandfonline.comtandfonline.comfao.org This application relies on the interaction of the target anion with the this compound molecule, leading to a measurable change in its absorption spectrum. The development of solid-state sensors using this compound immobilized on filter paper strips is also being explored for rapid and on-site analysis. tandfonline.comtandfonline.comfao.org
Furthermore, research continues to explore the use of this compound in kinetic-spectrophotometric analysis . While not as common as its use in equilibrium-based methods, the principles of reaction kinetics can be applied to develop new analytical procedures. nih.gov Additionally, this compound is being investigated for its utility as a spectrophotometric reagent for other metal ions, such as aluminum. nih.gov These research endeavors aim to leverage the unique chemical properties of this compound to create innovative and effective analytical tools for a wide range of scientific and industrial applications, including environmental monitoring, pharmaceutical analysis, and food quality control. gspchem.comgspchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₄N₂O₅S | gspchem.com |
| Molar Mass | 358.37 g/mol | chemimpex.com |
| Appearance | Red to black crystals | wikipedia.org |
| Melting Point | 330 °C | chemimpex.com |
| Solubility | Soluble in water |
Interactive Data Table: Color Changes of this compound in EDTA Titration
| Condition | Color | Reference |
| Free Indicator (pH 9-11) | Blue | gspchem.com |
| Bound to Mg²⁺/Ca²⁺ | Wine Red | gspchem.comwikipedia.org |
| Titration Endpoint | Blue | gspchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNLOQCBCPPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Record name | Calmagite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calmagite | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062866 | |
| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
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Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Calmagite | |
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CAS No. |
3147-14-6 | |
| Record name | Calmagite | |
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| Record name | Calmagite | |
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| Record name | CALMAGITE | |
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| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]- | |
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| Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
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| Record name | 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
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| Record name | CALMAGITE | |
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Synthesis and Purification Methodologies of Calmagite for Research Applications
Established Synthetic Pathways and Their Chemical Principles
The synthesis of Calmagite, like other azo dyes, follows well-defined chemical principles centered on the formation of the azo linkage.
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking two aromatic or heteroaromatic systems. fishersci.no The general synthetic route for these compounds involves a two-step process: diazotization and azo coupling. The initial step, diazotization, typically involves the reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction, known as azo coupling, with a coupling component, which is usually an activated aromatic compound such as a naphthol derivative or an aromatic amine. wikipedia.org This coupling reaction forms the stable azo dye. This compound itself is classified as an azo dye. fishersci.comeasychem.orgfishersci.noereztech.comnih.gov
The synthesis of this compound involves the preparation of an azo compound, followed by sulfonation to enhance its solubility in aqueous solutions. wikipedia.org This process typically begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative. wikipedia.org For instance, 1-amino-2-naphthol-4-sulfonic acid can be diazotized and then coupled with 2-hydroxy-5-methylphenyl. The resulting azo compound is then sulfonated. wikipedia.org The reaction conditions are crucial for optimizing yields and product quality. Moderate temperatures, generally ranging from 20 to 25 °C, are often employed during the synthesis. wikipedia.org Maintaining a neutral to slightly basic pH throughout the reaction also contributes to optimal yields. wikipedia.org Reagents such as potassium carbonate (K₂CO₃) and ammonium (B1175870) chloride (NH₄Cl), along with solvents like dichloromethane, chloroform (B151607), and N,N-dimethylformamide, have been reported in the context of this compound dye synthesis. fishersci.se Early procedures for preparing pure this compound involved repeated washing of the synthesized material to remove impurities like potassium chloride (KCl), followed by extraction with petroleum ether and dry chloroform. nih.gov The air-dried material was then dissolved in a mixture of 95% ethanol (B145695) and dilute hydrochloric acid (1:50), with slow cooling to facilitate the formation of microscopic crystals of pure this compound. nih.gov
Advanced Purification Techniques for High-Purity this compound
Achieving high purity for this compound, particularly for research applications, often requires advanced purification techniques. A comprehensive scheme typically involves a combination of solvent extraction, column partition chromatography, and adsorption chromatography, which can yield a product of over 99% purity. wikipedia.org A more rapid approach combines solvent extraction with column chromatography, reducing the purification time to less than two days. nih.gov
Solvent extraction serves as an initial purification step to significantly reduce the level of impurities before further chromatographic separation. nih.gov A common procedure involves dissolving 2.0 grams of crude commercial this compound in 80 mL of 0.10 M sodium acetate (B1210297). nih.gov The pH of this solution is then adjusted to 4.5 using glacial acetic acid. nih.gov The dye is subsequently extracted four times with 40 mL portions of 1-butanol (B46404), with the pH of the aqueous layer being readjusted to 4.5 after each extraction. nih.gov The pooled butanol fractions, which contain most of the this compound, are then subjected to back-extraction four times with 50 mL portions of 0.01 M sodium hydroxide (B78521). nih.gov To precipitate the purified dye, a volume of concentrated hydrochloric acid equal to 10% of the combined extract volume is slowly added with stirring, resulting in a solution that is 1.2 M in HCl and precipitates this compound in its neutral sulfonic acid form. nih.gov The resulting gel-like precipitate is recovered by vacuum filtration using a 10-20 µm sintered-glass funnel and dried overnight in a vacuum desiccator over magnesium perchlorate. nih.gov An alternative method for purification involves extracting the crude dye with anhydrous diethyl ether, which can lead to the formation of red crystals from acetone. sjaswantlalcompany.com
Column chromatography is a powerful technique used to further purify this compound following solvent extraction. nih.gov This often involves a sequential application of liquid-liquid partition chromatography and adsorption chromatography. nih.gov
For liquid-liquid partition chromatography, the stationary aqueous phase is prepared by adjusting the pH of a 0.10 M solution of ethylenediaminetetraacetic acid (EDTA) to 11.0 with 2.5 M sodium hydroxide solution. nih.gov The mobile phase consists of 1-butanol presaturated with this stationary phase. nih.gov Whatman CC-41 cellulose (B213188) powder (250g) is used as the support, to which 100 mL of the stationary aqueous phase is added dropwise with vigorous mixing. nih.gov Approximately 1 gram of the solvent-extracted this compound is dissolved in a minimal volume (around 15 mL) of the presaturated butanol mobile phase and loaded onto the column. nih.gov Elution is performed with the mobile phase at a flow rate of 50 mL/h. nih.gov this compound typically elutes as a purple-blue band after about 400 mL of eluent has passed, preceded by a brown band and followed by other colored impurities. nih.gov Fractions are collected in 5 mL portions, and early and late fractions are monitored by thin-layer chromatography to identify the pure middle cut. nih.gov
Subsequent adsorption chromatography can be employed for further refinement. In this step, this compound is completely retained on a resin as its neutral sulfonic acid form, while salt impurities are eluted using a mobile phase of 40% methanol (B129727) in 60% 1:10 hydrochloric acid at a flow rate of 1 mL per minute. nih.gov Care must be taken to prevent dye precipitation during loading due to methanol evaporation. nih.gov The purified this compound is then eluted with 95% ethanol and precipitated as the sulfonic acid. This is achieved by adding an equal volume of 1:10 hydrochloric acid to the ethanol eluate, followed by sufficient ethanol to redissolve any resulting precipitate. nih.gov Gentle warming to remove ethanol allows the this compound to slowly precipitate. nih.gov Common adsorbents such as silica (B1680970) gel and alumina (B75360) are widely used in column chromatography for the separation and purification of various compounds, including dyes. fishersci.co.uk
Thin-layer chromatography (TLC) is an indispensable technique for monitoring the purity of this compound at various stages of the purification process. nih.gov TLC separations are typically performed on silica gel plates, which may be precoated and include a fluorescent indicator and organic binder. wikipedia.orgnih.gov The principle of TLC relies on the adsorption of compounds onto a stationary phase and their differential migration with a mobile phase. thegoodscentscompany.comnih.gov
For this compound analysis, a common developing solvent mixture consists of butanol, ethanol, 1.5 M aqueous ammonia (B1221849), and pyridine (B92270) (BEAP) in a volume ratio of 4:1:3:2. nih.gov For reproducible results, plates, once spotted with the sample, are equilibrated with the solvent atmosphere in a developing chamber for at least 10 minutes prior to development. nih.gov Under these specified conditions, this compound migrates as a distinct purple spot with an Rf value of 0.4. nih.gov Samples for TLC are typically dissolved in a volatile solvent, such as acetone, diethyl ether, or dichloromethane, and applied as small spots onto a pencil line near the bottom of the TLC plate. nih.govnih.gov The plate is then placed into a developing chamber containing the mobile phase, allowing the solvent to ascend the plate by capillary action, separating the components of the mixture. nih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5483111 |
| Ethylenediaminetetraacetic acid (EDTA) | 6049 |
| 1-Butanol | 263 |
| Acetic Acid | 176 |
| Sodium Acetate | 517045 |
| Sodium Hydroxide | 14798 |
| Hydrochloric Acid | 313 |
| Ethanol | 702 |
| Petroleum Ether | Not available (mixture) nih.gov |
| Chloroform | 6212 |
| Magnesium Perchlorate | 24840 |
| Silica Gel | 66231 |
| Alumina | 14769 |
| Pyridine | 1004 |
| Ammonia | 222 |
| Methanol | 887 |
Data Table: this compound Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₄N₂O₅S |
| Molecular Weight | 358.37 g/mol |
| CAS Number | 3147-14-6 |
| PubChem CID | 5483111 |
| Appearance | Red to black crystals, dark brown crystalline powder |
| Melting Point | 330 °C |
| Solubility | Soluble in water and ethanol |
Acid-Base and Ion-Pair Extraction Titrations for Purity Characterization
The purity of this compound for research applications is critically assessed through various titrimetric methods, including acid-base and ion-pair extraction titrations. These techniques provide quantitative measures of the compound's active content and the presence of impurities.
Acid-Base Titrations: Acid-base titrations are a fundamental approach for characterizing the purity of this compound. The H3In (sulfonic acid) form of this compound is highly hygroscopic, necessitating careful drying of samples, typically overnight in a vacuum oven at 80°C, to prevent atmospheric moisture uptake before weighing. cdnsciencepub.com For purity assessment, purified this compound samples, approximately 50 mg, can be titrated potentiometrically with a standardized 0.05 M sodium hydroxide (NaOH) solution. cdnsciencepub.com The pH is monitored using a glass and saturated calomel (B162337) electrode pair to precisely determine the equivalence point. cdnsciencepub.com A titrimetric assay of purified this compound using sodium hydroxide has yielded a purity value of 99.4% ± 0.1% relative standard deviation (RSD). cdnsciencepub.com
Ion-Pair Extraction Titrations: Ion-pair extraction titrations offer another robust method for this compound purity characterization. This technique often involves a two-phase system where the analyte, or a complex involving the analyte, is extracted into an organic phase and then titrated. For this compound, a two-phase photometric titration can be performed by continuously monitoring the absorbance of the chloroform phase at 520 nm, facilitated by a porous Teflon membrane "filter-probe" phase separator. cdnsciencepub.com This method has demonstrated high precision and accuracy, with a purified this compound product showing 98.9% ± 0.3% RSD via ion-pair titration. cdnsciencepub.com
This compound itself can also be employed as an ion-pair reagent in extractive spectrophotometric determinations of other compounds, highlighting its utility in such systems. For instance, it has been used in conjunction with dicyclohexyl-18-crown-6 for the extraction-spectrophotometric determination of benzocaine (B179285) in chloroform, where the ternary complex exhibits an absorption maximum at 486 nm with a molar absorptivity of 5.25 × 10^3 L/mol/cm. ut.ac.ir Similarly, an extraction-spectrophotometric method for ammonium ion utilizes Dibenzo-18-crown-6 and this compound, with the ternary complex extracted into chloroform and determined at 485 nm, showing a molar absorptivity of 1.08 × 10^4 L/mol/cm. ut.ac.ir Potassium determination also employs an extraction-spectrophotometric method with Dibenzo-18-crown-6 and this compound, where the complex is measured at 495 nm, demonstrating a molar absorptivity of 5.9 × 10^5 L/mol/cm. tandfonline.com
Characterization of Synthesized and Purified this compound for Research Standards
The characterization of synthesized and purified this compound is paramount to ensure its suitability for various research applications. This involves a comprehensive analysis of its physical and chemical properties to confirm its identity, purity, and performance against established research standards.
Spectrophotometric Characterization (e.g., Absorption Maxima)
Spectrophotometric characterization is a key technique for assessing this compound, particularly through the analysis of its absorption maxima and spectral behavior under varying conditions. This compound is an azo dye that exhibits distinct color changes depending on its protonation state and complexation with metal ions. wikipedia.orggspchem.com
Absorption Maxima and pH Dependence: The absorption spectrum of this compound is highly dependent on pH and concentration. In its free indicator form, this compound can appear blue, red, or purple. wikipedia.org When bound to metal ions, such as magnesium (Mg²⁺) or calcium (Ca²⁺), it typically forms a wine-red or red complex. wikipedia.orggspchem.comlibretexts.org
For the H2In⁻ species of this compound, both the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) can be concentration-dependent. cdnsciencepub.com However, at concentrations below approximately 2 × 10⁻⁵ M, this concentration dependence becomes negligible, and Beer's law is observed. cdnsciencepub.com At a concentration of 9.1 × 10⁻⁵ M, the H2In⁻ species has been reported to have a molar absorptivity of 1.96 × 10⁴ L/mol/cm and an absorption maximum at 525 nm. cdnsciencepub.com
In an ammonia buffer at pH 10.0, this compound typically shows an absorption maximum in the range of 605–615 nm. gspchem.com The absorptivity (1%/1cm) under these conditions is reported to be greater than 300. gspchem.com Another source indicates an absorbance peak at 609 nm for this compound. aatbio.com The ideal pH for this compound in hardness tests is around 10.1. hach.com
When this compound complexes with metal ions, its absorption maximum shifts. For instance, upon titration with Cu(II) at pH 10, the maximum absorbance of this compound shifts from 612 nm to 536 nm, indicating the formation of a 1:1 complex and exhibiting an isosbestic point. psu.edu In the compleximetric measurement of magnesium in plasma at pH 11.5, the test absorbance peaks are observed at 520 nm, while the blank peak shifts from 610 nm to 655 nm with the addition of detergent. nih.gov At pH 8.0, an aqueous solution of this compound appears dark purple. rsc.org
The following table summarizes key spectrophotometric data for this compound:
| Species/Condition | pH Range/Value | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L/mol/cm) | Reference |
|---|---|---|---|---|
| H2In⁻ (at 9.1 × 10⁻⁵ M) | - | 525 nm | 1.96 × 10⁴ | cdnsciencepub.com |
| General Absorbance Peak | - | 609 nm | - | aatbio.com |
| In Ammonia Buffer | 10.0 | 605 – 615 nm | >300 (1%/1cm) | gspchem.com |
| Complexed with Cu(II) | 10 | 536 nm | - | psu.edu |
| Free this compound (pH 10) | 10 | 612 nm | - | psu.edu |
| Mg in plasma (test peak) | 11.5 | 520 nm | - | nih.gov |
| Mg in plasma (blank peak) | 11.5 | 610 nm (shifts to 655 nm) | - | nih.gov |
| This compound film | 8.0 | - | - | rsc.org |
| Ideal for Hardness Tests | 10.1 | - | - | hach.com |
Molecular Interactions and Complexation Chemistry of Calmagite
Fundamental Principles of Metallochromic Indicator Complexation
Metallochromic indicators, such as Calmagite, are organic dyes that change color upon binding to metal ions, serving as visual signals in complexometric titrations wikipedia.orgwikipedia.orgnih.gov. This color change is a direct consequence of the complexation reaction between the indicator and the metal ion.
Chelate Effect and its Influence on this compound Complex Stability
The enhanced stability observed in complexes formed with polydentate ligands, compared to those with an equivalent number of monodentate ligands, is known as the chelate effect dsmz.denih.govamericanelements.comfishersci.com. This compound acts as a chelating agent, possessing multiple donor atoms, specifically nitrogen and oxygen, capable of coordinating with a single metal center to form stable ring structures wikipedia.orgdsmz.defishersci.com. The formation of these chelate rings significantly increases the stability of the metal-Calmagite complex dsmz.denih.govamericanelements.com.
This increased stability is primarily a thermodynamic phenomenon driven by an increase in entropy (ΔS°) nih.govamericanelements.com. When a chelating ligand binds to a metal ion, it displaces a larger number of solvent molecules than it itself occupies, leading to a net increase in the disorder (entropy) of the system nih.govamericanelements.com. This positive entropy change contributes to a more negative Gibbs free energy change (ΔG°), thereby favoring the formation of the chelate complex nih.govamericanelements.com. Factors influencing the stability of chelate complexes include the size of the chelate ring, with five- and six-membered rings typically exhibiting greater stability due to reduced steric strain nih.govamericanelements.com.
Role of Azo Linkage (-N=N-) in Metal Ion Coordination
This compound is classified as an azo dye, characterized by the presence of one or more azo (-N=N-) linkages within its molecular structure macsenlab.com. The azo group plays a crucial role in the function of this compound as a metallochromic indicator. The nitrogen atoms within the azo linkage are capable of donating lone pairs of electrons to metal ions, participating directly in the coordination bond formation dsmz.dermreagents.com.
Beyond their direct involvement in coordination, azo linkages are fundamental to the chromogenic properties of these indicators rmreagents.comwikipedia.org. The electronic transitions within the extended π-system involving the azo group are responsible for the distinct color changes observed when this compound binds to metal ions dsmz.dewikipedia.org. For instance, this compound typically appears blue in its uncomplexed form at a pH of approximately 10, but turns red or reddish-purple when complexed with metal ions like Ca²⁺ or Mg²⁺ macsenlab.comwikipedia.orgdsmz.de. This visible color shift facilitates the detection of the titration endpoint in analytical procedures macsenlab.comwikipedia.orgnih.gov.
Stoichiometry of this compound Metal Complexes
The stoichiometry of metal-ligand complexes, representing the ratio of metal ions to ligand molecules, is a critical characteristic that dictates the complex's properties and its application in analytical chemistry.
Determination of Metal:Ligand Ratios (e.g., 1:1, 1:2)
This compound forms complexes with various metal ions, with observed metal:ligand ratios typically being 1:1 or 1:2 dsmz.de. The specific stoichiometry can depend on the metal ion, pH, and solvent system. For instance, studies have shown that calcium (Ca²⁺) forms 1:1 metal:ligand complexes with this compound in aqueous solutions. However, magnesium (Mg²⁺) can form both 1:1 and 1:2 complexes with this compound, with some experimental evidence suggesting a predominant 1:2 (metal:ligand) stoichiometry for Mg²⁺-Calmagite complexes even in water dsmz.de. Lanthanide ions (Ln(III)) also form 1:1 and 1:2 binary complexes with this compound. Manganese(II) (Mn(II)) has been shown to form both 1:1 and 1:2 complexes with this compound.
The determination of these metal:ligand ratios is commonly achieved through methods such as Job's method of continuous variations (also known as the continuous variations plot) dsmz.de. This spectrophotometric technique involves preparing a series of solutions where the total molar concentration of metal and ligand is kept constant, while their individual mole fractions are varied. By plotting a property related to complex formation (e.g., absorbance) against the mole fraction, the maximum or minimum indicates the stoichiometry of the complex formed dsmz.de.
Table 1: Reported Stoichiometries of this compound Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Solvent System (Typical) | Reference |
| Ca²⁺ | 1:1 | Water | |
| Ca²⁺ | 1:2 | Methanol (B129727)/Water mixtures | dsmz.de |
| Mg²⁺ | 1:1 | Water (reported) | dsmz.de |
| Mg²⁺ | 1:2 | Water, Methanol/Water | dsmz.de |
| Ln(III) | 1:1, 1:2 | 50% aq. Methanol | |
| Mn(II) | 1:1, 1:2 | Aqueous solution |
Influence of Solvent Systems on Complex Stoichiometry (e.g., Water vs. Methanol/Water)
The solvent system plays a significant role in influencing both the stability and stoichiometry of metal-Calmagite complexes dsmz.de. Research indicates that the presence of organic co-solvents, such as methanol, can alter the complexation behavior. For example, the stoichiometry of Ca²⁺-Calmagite complexes has been observed to change from a 1:1 (metal:ligand) ratio in pure water to a 1:2 ratio in methanol/water mixtures dsmz.de. This change in stoichiometry is often accompanied by a significant increase in the stability of the formed complexes dsmz.de.
Similarly, for Mg²⁺-Calmagite complexes, while some studies suggest a consistent 1:2 stoichiometry across different solvent systems, the stability of these complexes is notably enhanced in the presence of methanol in the aqueous medium dsmz.de. The ability of methanol to stabilize the metal binding sites is believed to contribute to these observed changes dsmz.de. This solvent effect highlights the importance of the chemical environment in determining the precise nature of metal-ligand interactions.
Thermodynamics and Kinetics of this compound Complex Formation
The formation of metal-Calmagite complexes involves both thermodynamic and kinetic considerations, which govern the spontaneity, stability, and rate of these reactions.
Determination of Stability Constants (Log K values) for Binary and Ternary Complexes
The stability of metal-Calmagite complexes is quantified by their formation or stability constants (Log K values). These values provide insight into the strength of the metal-ligand interaction. Studies have investigated both binary (metal-Calmagite) and ternary (metal-Calmagite-auxiliary ligand) complexes.
For instance, the formation constants of 1:1 and 1:2 binary chelates of this compound (CLM) with various lanthanide(III) ions (Ln(III) = La, Pr, Nd, Gd, Dy, and Y) have been determined. These studies were conducted pH-metrically in a 50% (v/v) aqueous methanol medium at 30°C and an ionic strength of 0.1 M (NaClO4) indiamart.comsigmaaldrich.com. The observed order of formation constants for both binary and ternary chelates follows the trend: La < Pr < Nd < Gd < Dy > Y indiamart.comsigmaaldrich.com.
Ternary complexes involving lanthanide(III) ions, this compound, and aminopolycarboxylic acids such as iminodiacetic acid (IMDA), hydroxyethyliminodiacetic acid (HIMDA), and nitrilotriacetic acid (NTA) have also been investigated. In these ternary systems, this compound functions as a secondary ligand. The formation of these ternary complexes is generally not favored over binary complexes, as indicated by negative Δlog K values. This phenomenon is attributed to the reduced number of available coordinating sites on the primary complex [Ln-A] compared to the free Ln(aq)3+ ions indiamart.com.
The proton-ligand formation constants (pK values) for this compound itself have been determined pH-metrically, revealing values of 8.20 and 11.83. These values correspond to the dissociation of the hydroxyl groups within the this compound molecule indiamart.com.
For the magnesium-Calmagite complex (MgIn-), an effective formation constant of 4.9 × 10^5 has been reported wikiwand.com. Furthermore, for calcium and magnesium ions, stability constants of their complexes with this compound have been derived using Rank Annihilation Factor Analysis (RAFA) at a pH of 10.20 wikipedia.orgnih.gov.
Table 1: Representative Stability Constants (Log K values) for this compound Complexes
| Complex Type | Metal Ion / Ligand | Log K Value | Conditions | Reference |
| Proton-Ligand | H+ (this compound) | pK1 = 8.20, pK2 = 11.83 | pH-metrically determined | indiamart.com |
| Binary | Mg2+ (this compound) | 5.69 (log of 4.9 x 10^5) | Effective formation constant | wikiwand.com |
| Binary/Ternary | Ln(III) (this compound, IMDA, HIMDA, NTA) | Order: La < Pr < Nd < Gd < Dy > Y | pH-metrically, 50% aq. methanol, 30°C, I=0.1 M (NaClO4) | indiamart.comsigmaaldrich.com |
| Binary | Ca2+ (this compound) | Derived via RAFA | pH 10.20 | wikipedia.orgnih.gov |
| Binary | Mg2+ (this compound) | Derived via RAFA | pH 10.20 | wikipedia.orgnih.gov |
Kinetic Investigations of Metal Complex Formation with this compound
Kinetic studies provide crucial insights into the rates and pathways of complex formation reactions involving this compound. Research has focused on the oxidative degradation of this compound and ligand substitution reactions.
Manganese(II) ions (Mn(II)) have been found to catalyze the oxidative degradation of this compound. This catalysis can occur with peroxosulfate (KHSO5) at pH 10 or with hydrogen peroxide (H2O2) in the pH range of 7.5-9.0 jkenterprises.com.pkfishersci.comthermofisher.com. Spectroscopic investigations indicate the formation of two complexes between Mn(II) and this compound (D): a 1:1 complex ([MnD]) and a 1:2 complex ([MnD2]) jkenterprises.com.pk. Interestingly, the catalyzed decomposition of this compound exhibits autocatalytic behavior, where the reaction rate increases as the dye concentration decreases jkenterprises.com.pk. In the case of H2O2-catalyzed degradation, the binding of H2O2 to the metal center is identified as the rate-determining step fishersci.comthermofisher.com.
Ligand substitution reactions involving this compound complexes with other chelating agents, such as ethylenediaminetetraacetic acid (EDTA), have also been kinetically investigated. The rate of the ligand substitution reaction between this compound complexes of zinc(II) (Zn(II)), magnesium(II) (Mg(II)), copper(II) (Cu(II)), and nickel(II) (Ni(II)) and EDTA was studied at 25.0 °C and pH 9.5 using a stopped-flow spectrophotometric technique wikipedia.org.
Reaction Order Analysis in Complexation Kinetics
Understanding the reaction order with respect to reactants is fundamental to elucidating reaction mechanisms. In the Mn(II)-catalyzed peroxosulfate oxidation of this compound, unusual kinetics were observed, characterized by a reaction order of -1 with respect to the this compound concentration ([D]) jkenterprises.com.pk. This negative order is explained by proposing that the 1:1 complex, [MnD], acts as the active catalyst. This active catalyst is formed from the inert 1:2 complex, [MnD2], through an equilibrium involving the loss of one this compound molecule jkenterprises.com.pk. The experimental data for this reaction conformed to the rate expression: –d[D]/dt = k0[Mn(II)][KHSO5]/[D], allowing for the determination of the rate constant k0 from plots of [D]2 against time jkenterprises.com.pk.
In the ligand substitution reactions of metal-Calmagite complexes with EDTA, the reaction order varies depending on the metal ion. For Zn, Cu, and Ni, the reactions were found to be first order with respect to both the this compound complexes and the incoming EDTA ligand. However, for Mg, a zero-order dependence on EDTA was observed wikipedia.org.
Proposed Mechanisms for this compound Complexation Reactions
Mechanistic proposals for this compound complexation reactions typically involve the coordination of the dye to the metal center and subsequent chemical transformations.
For the manganese(II)-catalyzed oxidation of this compound by peroxosulfate, the proposed mechanism involves a nucleophilic attack by the oxidant on the metal center. This is followed by peroxide-bond scission, which leads to the formation of manganese(III) or manganese(IV) species. These higher oxidation state manganese species then initiate the oxidation of the dye through an inner-sphere reaction mechanism jkenterprises.com.pk. A key factor promoting this catalysis is the specific complexation of Mn(II) to the dye substrate, with the o,o′-dihydroxy azo structural unit of this compound being specifically required for efficient manganese catalysis jkenterprises.com.pk.
Similarly, in the manganese(II)-catalyzed degradation of this compound using hydrogen peroxide, it is proposed that a dye-coordinated hydroperoxyl (O2H-) manganese(III) complex, [Mn(III)(CAL)(O2H)]-, is formed. The bleaching of the dye is initiated by an electron-transfer to Mn(III), with the binding of H2O2 identified as the rate-determining step fishersci.comthermofisher.com.
In the context of ligand substitution reactions where EDTA displaces this compound from metal complexes (specifically for Cu, Ni, and Zn), the proposed mechanism involves the formation of an intermediate species. In this intermediate, both this compound and EDTA are simultaneously bound to the metal. This intermediate then decays to form the more stable metal-EDTA complex and free this compound wikipedia.org.
Specific Metal Ion Complexation Studies
This compound's distinct color changes upon complexation make it particularly useful for the detection and determination of specific metal ions.
Calcium Ion Complexation Research
This compound is widely recognized for its application in the complexometric determination of calcium and magnesium. In an alkaline solution, this compound forms a characteristic red complex when bound to calcium and magnesium ions wikipedia.orgmpg.deamericanelements.comnih.gov. This color change is fundamental to its use as an indicator in titrations, such as those with EDTA. As EDTA is added to a solution containing calcium and magnesium, it preferentially complexes with the free metal ions. Once all free metal ions are complexed, EDTA then displaces this compound from its metal complexes, causing the indicator to revert to its free, blue form, signaling the titration endpoint mpg.deamericanelements.com.
Studies have shown that the stoichiometry of complexation between calcium ions and this compound can vary with the solvent system. While 1:1 complexes are typically formed in aqueous solutions, the formation of 2:1 (ligand:metal) complexes has been observed in methanol-water mixtures. These 2:1 complexes were found to be more stable than the 1:1 complexes formed in purely aqueous environments wikipedia.org.
Effect of pH on Calcium-Calmagite Complex Stability
The pH of the solution plays a critical role in the stability and formation of calcium-Calmagite complexes. This compound is most effective as an indicator for calcium and magnesium titrations within an alkaline pH range, typically between pH 9 and 11 americanelements.com. The complex formation of both calcium and magnesium with this compound has been specifically investigated at pH 10.20 wikipedia.org. Careful control of pH is essential in complexometric EDTA titrations, as it significantly influences the complexation reactions and the stability of the metal-indicator complexes mpg.de. For instance, in studies of calcium-Calmagite complexes, the pH of the solutions was consistently maintained between 10 and 11 to ensure optimal complex formation and indicator performance wikipedia.org.
Influence of Solvent Media on Calcium-Calmagite Complex Formation
Studies on the complexation of calcium (Ca²⁺) with metallochromic indicators, including this compound, have investigated the impact of solvent media on complex formation and stability. Research has shown that the behavior of calcium-Calmagite complexes is influenced by the presence of organic solvents such as methanol. In aqueous solutions, calcium typically forms relatively unstable 1:1 (metal:ligand) complexes with this compound. researchgate.net However, when the solvent medium is changed to a methanol/water mixture, the stoichiometry of these complexes can shift from 1:1 to 1:2 (metal:ligand). researchgate.net This change in stoichiometry is accompanied by a significant increase in the stability of the formed complexes, as evidenced by calculated stability constants. researchgate.net
Magnesium Ion Complexation Research
This compound is a preferred indicator for magnesium determination due to its superior selectivity for magnesium over calcium, with the formation constant for the magnesium-Calmagite complex being approximately one hundred times greater than that for the calcium-Calmagite complex. fishersci.ca In basic buffered solutions, this compound forms a colored complex with magnesium, and the absorbance of this complex, typically measured between 510-550 nm, is directly proportional to the magnesium concentration. libretexts.org This property is extensively utilized in complexometric titrations with EDTA, where EDTA displaces magnesium from the this compound complex, causing a distinct color change from red (magnesium-bound) to blue (free indicator), signaling the titration endpoint. wikipedia.orgfishersci.noniscpr.res.in
Effect of pH on Magnesium-Calmagite Complex Stability
The stability and color transition of the magnesium-Calmagite complex are highly dependent on pH. This compound functions effectively as a metallochromic indicator within a specific pH range, typically between 9 and 11, which is ideal for EDTA titrations. wikipedia.orgniscpr.res.in Within this alkaline range, the this compound molecule undergoes deprotonation, allowing it to bind to metal ions. The magnesium-Calmagite complex is maintained optimally between pH 10 and 11. At lower pH values, the indicator's color changes, and the complex may not form or be stable, while at very high pH values, magnesium hydroxide (B78521) precipitation can occur, interfering with the analysis. niscpr.res.in
Influence of Solvent Media on Magnesium-Calmagite Complex Formation
Similar to calcium, the complexation of magnesium with this compound is significantly affected by the solvent medium. Studies have shown that the stability of magnesium-Calmagite complexes increases when methanol is present in the aqueous solvent system. In both pure water and methanol/water mixed media, magnesium forms complexes with this compound according to a 1:2 (metal:ligand) stoichiometry. The enhanced stability in methanol/water systems underscores the importance of solvent composition in optimizing the analytical performance of this compound for magnesium determination.
Lanthanide Ion Complexation Studies (e.g., La, Pr, Nd, Gd, Dy, Y)
Research has explored the complexation reactions of this compound with various lanthanide(III) ions, including Lanthanum (La), Praseodymium (Pr), Neodymium (Nd), Gadolinium (Gd), Dysprosium (Dy), and Yttrium (Y). These studies often employ pH-metric techniques to determine the formation constants of both binary and ternary chelates.
Potentiometric determinations have revealed the formation of 1:1 and 1:2 binary chelates between lanthanide(III) ions and this compound (CLM) in a 50% (v/v) aqueous methanol medium at 30°C and an ionic strength of 0.1 M (NaClO₄). The order of formation constants for these binary chelates generally follows the trend: La < Pr < Nd < Gd < Dy > Y. This trend reflects the varying affinities of the different lanthanide ions for this compound.
Table 1: Order of Formation Constants for Binary Ln(III)-Calmagite Chelates
| Lanthanide Ion (Ln³⁺) | Relative Stability (Order of Formation Constants) |
| Lanthanum (La) | Lowest |
| Praseodymium (Pr) | Increasing |
| Neodymium (Nd) | Increasing |
| Gadolinium (Gd) | Increasing |
| Dysprosium (Dy) | Highest |
| Yttrium (Y) | Decreasing (compared to Dy) |
Further investigations have focused on the formation of mixed-ligand (ternary) complexes involving lanthanide(III) ions, this compound (CLM) as a secondary ligand, and various amino polycarboxylic acids (A) as primary ligands. Common amino polycarboxylic acids studied include iminodiacetic acid (IMDA), hydroxyethyliminodiacetic acid (HIMDA), and nitrilotriacetic acid (NTA).
In these ternary systems, this compound coordinates as a secondary ligand to the lanthanide metal ion, which is already complexed by the amino polycarboxylic acid. The formation constants for these 1:1:1 ternary [Ln(III)-CLM-A] chelates have also been determined pH-metrically under similar conditions (50% (v/v) aqueous methanol, 30°C, I=0.1 M NaCIO₄). The order of formation constants for the ternary chelates largely mirrors that of the binary complexes: La < Pr < Nd < Gd < Dy > Y.
The formation of ternary complexes is generally not favored over that of binary complexes, which can be inferred from negative Δlog K values. This phenomenon may be attributed to the reduced number of available coordinating sites on the primary complex [Ln-A] compared to the free Ln(aq)³⁺ ions. The stability of these mixed chelates also depends on the specific amino polycarboxylic acid, with the order of stabilities with respect to primary ligands being IMDA > HIMDA > NTA. This order is influenced by factors such as charge neutralization during mixed chelate formation and the denticity of the ligands.
Table 2: General Trend of Formation Constants for Ternary Ln(III)-Calmagite-Amino Polycarboxylic Acid Chelates
| Lanthanide Ion (Ln³⁺) | Amino Polycarboxylic Acid (A) | Relative Stability (Order of Formation Constants) |
| La, Pr, Nd, Gd, Dy, Y | IMDA | Higher (compared to HIMDA, NTA) |
| La, Pr, Nd, Gd, Dy, Y | HIMDA | Intermediate |
| La, Pr, Nd, Gd, Dy, Y | NTA | Lower |
Other Divalent and Trivalent Metal Ion Interactions (e.g., Cd(II), Cu(II), Ni(II), Mn(II), Co(II), Sr(II), Al(III), Hg(II), Pb(II))
This compound's ability to form complexes with various metal ions is central to its function as an indicator. While it is widely employed for the titration of calcium and magnesium, its interactions extend to other divalent and trivalent metal ions, exhibiting diverse complexation behaviors.
Copper(II) (Cu(II)) forms a stable 1:1 complex with this compound, characterized by a high stability constant (log K ≈ 21). This strong interaction is significant in analytical applications and also plays a role in catalytic processes involving this compound.
Manganese(II) (Mn(II)) interacts with this compound to form two distinct complexes, with stoichiometries of 1:1 ([MnD]) and 1:2 ([MnD2]), where D represents the this compound dye. These complexes are crucial in understanding the catalytic degradation of this compound.
For Strontium(II) (Sr(II)) , research indicates that it generally does not form complexes with this compound in aqueous or methanol/water solvent systems. This lack of complexation is attributed to the larger ionic radius of Sr(II) compared to other alkaline earth metals like magnesium and
Advanced Analytical Methodologies Employing Calmagite
Spectrophotometric Method Development and Optimization
The foundation of Calmagite's utility lies in its application within spectrophotometry. Method development has focused on optimizing reaction conditions and measurement strategies to resolve complex mixtures and determine trace concentrations of metal ions.
Quantitative determination using this compound relies on the principle that the concentration of the metal-Calmagite complex, and thus the absorbance of light at a specific wavelength, is proportional to the concentration of the metal ion in a sample. atlas-medical.com In alkaline solutions, this compound forms a purple-colored complex with magnesium, and the intensity of this color can be measured to quantify the magnesium concentration. atlas-medical.comatlas-medical.com The absorbance is typically measured between 510 and 550 nm. biolabo.fr To enhance selectivity, especially in complex matrices like serum, chelating agents such as Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) are often included to mask interference from ions like calcium. atlas-medical.combiolabo.frnih.gov
The performance of these methods is well-documented. For instance, an automated this compound compleximetric method for magnesium demonstrated linearity up to 97 mg/L. nih.gov The precision of such methods is high, with within-run coefficients of variation (CVs) under 2.0% for magnesium concentrations of 18 to 40 mg/L and day-to-day CVs of 2.7% to 3.2%. nih.gov
Two-wavelength, or dual-wavelength, spectrophotometry is an advanced technique used to eliminate interference from other absorbing species in a sample. ajpaonline.com The core principle involves measuring the absorbance at two different wavelengths. ijpsr.com The wavelengths are chosen so that the interfering component has the same absorbance at both wavelengths, while the analyte of interest has a significant difference in absorbance. ajpaonline.com This absorbance difference is then directly proportional to the concentration of the analyte, independent of the interferent. ajpaonline.comijpsr.com
While not always explicitly labeled as a "two-wavelength method," the principle is applied in this compound-based assays. For example, in the indicator increment method for determining free magnesium, absorbances are measured at two distinct wavelengths, such as 512 nm and 616 nm, to analyze the system's equilibria. cdnsciencepub.com Another approach involves measuring the absorbance of the magnesium-Calmagite complex at 520 nm, then adding a strong chelator like EDTA to break up the complex and remeasuring the absorbance at the same wavelength. nih.gov This second measurement serves as a sample blank, correcting for background color and turbidity, effectively achieving the interference correction goal of a two-wavelength system. nih.gov
The determination of free, or ionized, metal ion concentrations is crucial as the free form is often the most biologically and chemically active. cdnsciencepub.com The indicator increment method is a spectrophotometric technique specifically developed for this purpose. cdnsciencepub.comresearchgate.net This method involves adding a known, small amount of an indicator like this compound to the sample and measuring the absorbance. cdnsciencepub.comresearchgate.net Subsequently, a known increment of the metal ion being determined is added to the solution, and the absorbance is measured again. researchgate.net
This second measurement quantifies the "species buffering" capacity of the sample and allows for correction of the metal complexation caused by the indicator itself. researchgate.net The method enables the calculation of the free metal ion concentration through multiple equilibrium calculations. cdnsciencepub.comcdnsciencepub.com It has been successfully applied to determine free magnesium in the presence of various ligands such as NTA, phosphate (B84403), or oxalate, using this compound as the indicator. cdnsciencepub.comcdnsciencepub.comresearchgate.net A prerequisite for this method is knowing the approximate conditional stability constant of the metal-ligand complex being studied. cdnsciencepub.comresearchgate.net
For one experiment determining free magnesium in the presence of nitrilotriacetic acid (NTA), increments of a 1.06 x 10⁻⁴ M this compound solution were added to a solution containing magnesium and NTA, with the pH adjusted to approximately 10. cdnsciencepub.com Absorbances were then recorded at 512 and 616 nm for the calculations. cdnsciencepub.com
Flow Injection Analysis (FIA) is an automated method known for its high throughput, minimal sample and reagent consumption, and potential for miniaturization. mdpi.com When coupled with a spectrophotometric detector, FIA systems provide rapid, precise, and reproducible analysis, making them suitable for routine high-efficiency testing. mdpi.com
In the context of this compound, FIA has been used for the quantitative determination of magnesium. nih.gov For example, an automated stopped-flow analyzer can determine magnesium via its complex with this compound in an alkaline reagent mixture, with a sample throughput of up to 180 samples per hour. nih.gov Such systems demonstrate excellent precision, with within-run CVs between 0.5% and 1.1% and analytical recovery of 99.3%. nih.gov
A novel and sophisticated application of FIA is the gradient titration approach, which allows for the simultaneous determination of multiple analytes from a single signal. tandfonline.comresearchgate.net This method has been successfully developed for the simultaneous spectrophotometric determination of calcium (Ca) and magnesium (Mg). tandfonline.comresearchgate.net
In this system, this compound is first introduced into a sample to form complexes with both Ca and Mg. tandfonline.comresearchgate.net This solution is then introduced into a sequential injection system, followed by a zone of EDTA. tandfonline.comresearchgate.net As the mixture moves toward the detector, the EDTA, being a stronger chelator, sequentially displaces this compound from the Ca and Mg complexes. tandfonline.comresearchgate.net The resulting signal, measured at 680 nm, consists of two parts: a short plateau representing the sum of the absorbances of the Ca-Calmagite and Mg-Calmagite complexes, and a peak corresponding to the titration of both complexes by EDTA. tandfonline.comresearchgate.net By analyzing the absorbance value at the plateau and the width of the peak, the concentrations of both Ca and Mg can be determined simultaneously. tandfonline.comresearchgate.net
This flow injection gradient titration method was validated for determining Ca and Mg in synthetic samples and certified reference materials. tandfonline.comresearchgate.net
| Parameter | Magnesium (Mg) | Calcium (Ca) |
|---|---|---|
| Concentration Range | 0.5–5.0 mg L⁻¹ | 1.0–10.0 mg L⁻¹ |
| Detection Limit (LOD) | 0.1 mg L⁻¹ | 0.3 mg L⁻¹ |
| Precision (RSD) | < 2.2% | < 4.2% |
| Accuracy (Relative Error) | < 7.0% | < 6.8% |
Chemometrics involves the use of mathematical and statistical methods to extract useful information from chemical data. nih.govnih.gov When applied to spectrophotometry, these techniques can resolve severely overlapping spectral signals from multiple components in a mixture, allowing for their simultaneous determination without prior separation. nih.govnih.gov
A study has successfully applied several chemometric methods to the simultaneous determination of trace amounts of Ca²⁺ and Mg²⁺ using this compound as the chromogenic reagent. nih.gov The complex formation between the metal ions and this compound was investigated at a pH of 10.20. nih.gov Advanced data processing models were employed for both exploratory analysis and quantitative determination. nih.gov
The following chemometric tools were used in conjunction with this compound spectrophotometric data:
Singular Value Decomposition (SVD) and Evolving Factor Analysis (EFA) were used to determine the number of distinct species in the solution. nih.gov
Multivariate Curve Resolution with Alternating Least Squares (MCR-ALS) was applied to obtain the pure concentration and spectral profiles of each component. nih.gov
Rank Annihilation Factor Analysis (RAFA) was used to derive the stability constants of the metal-Calmagite complexes. nih.gov
Radial Basis Function-Partial Least Squares (RBF-PLS) and Partial Robust M-regression (PRM) were developed as models for the simultaneous quantification of calcium and magnesium in various samples, including pharmaceutical formulations and vegetables. nih.gov
This approach demonstrates the power of combining a simple spectrophotometric reagent like this compound with advanced computational processing to perform complex multicomponent analysis. nih.gov
Chemometric Data Processing in Spectrophotometric Analysis
Electrochemical Characterization and Sensing Applications
The electrochemical properties of this compound, particularly the redox activity of its azo group, provide another avenue for its use in analytical chemistry. Electrochemical techniques can be used to study the thermodynamics and kinetics of its complexation reactions and to develop sensitive electrochemical sensors.
Cyclic Voltammetry Studies of this compound and its Complexes
Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique for studying the redox behavior of chemical species. sathyabama.ac.in A CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions.
Recent studies have investigated the electrochemical behavior of this compound using modified carbon paste electrodes. tandfonline.com These studies have shown that this compound exhibits well-defined redox peaks in cyclic voltammograms, corresponding to the oxidation and reduction of the molecule. The peak currents and potentials are sensitive to the concentration of this compound and the pH of the solution. tandfonline.com
Furthermore, the complexation of this compound with metal ions leads to significant changes in its cyclic voltammogram. The formation of a metal-Calmagite complex can shift the redox potentials and alter the peak currents, providing a basis for the electrochemical detection of metal ions. The stability of the complexes can also be investigated by monitoring these changes as a function of metal ion concentration.
A study on the electrochemical behavior of this compound at a glassy carbon electrode revealed that the oxidation processes are related to the hydroxyl groups, while the reduction is associated with the azo group. tandfonline.com The following table summarizes the key electrochemical parameters for this compound at a modified zinc oxide carbon paste electrode. tandfonline.com
| Parameter | Value |
| Optimal pH for detection | 7.0 |
| Limit of Detection (LOD) | 0.3834 x 10⁻⁸ M |
| Limit of Quantitation (LOQ) | 1.2783 x 10⁻⁸ M |
| Linearity Range | 0.1 x 10⁻⁴ M to 0.6 x 10⁻⁴ M |
| Regression Equation | Ipa(µM) = 4.4097(µM) + 3.2112 |
| Correlation Coefficient (R²) | 0.9967 |
Table generated from data in tandfonline.com
The azo group (-N=N-) in the this compound structure is electrochemically active and can be reduced. The electrochemical reduction of aromatic azo compounds, like this compound, generally proceeds in a stepwise manner. utexas.edu In aprotic media, the reduction often occurs in two one-electron steps, first forming a stable anion radical and then a dianion, which subsequently undergoes a chemical reaction. utexas.edu
In acidic media, the reduction of the azo group is typically an irreversible process involving multiple electrons and protons. Studies on various azo dyes have shown that the electro-reduction of the azo group is often a one-step, four-electron process. The general mechanism for the reduction of the azo bond involves its cleavage to form two amine groups.
For this compound, the reduction of the azo moiety at a working electrode can be represented by the following general reaction:
R₁-N=N-R₂ + 4H⁺ + 4e⁻ → R₁-NH₂ + H₂N-R₂
Where R₁ and R₂ represent the substituted aromatic rings of the this compound molecule. The potential at which this reduction occurs is influenced by the substituents on the aromatic rings. The irreversible nature of this reduction is often indicated in cyclic voltammetry by the presence of a cathodic peak without a corresponding anodic peak on the reverse scan. utexas.edu
Influence of Surfactants and Modified Electrodes on Electrochemical Response
The performance of chemically modified electrodes is significantly influenced by their composition and surface characteristics. Surfactants, in particular, play a crucial role when combined with nanomaterials as electrode modifiers. youtube.com They serve as effective dispersing media for nanomaterials like tin dioxide or cerium dioxide, preventing agglomeration and eliminating the need for organic solvents. youtube.com This results in the formation of homogeneous and stable dispersions suitable for electrode modification. youtube.com
Furthermore, the surfactant itself can act as an additional modifier of the electrode surface. youtube.com This modification can create an environment that facilitates the pre-concentration of target analytes on the electrode, leading to a more sensitive determination. youtube.com The wide variety of available surfactants provides a means to control and fine-tune the voltammetric response for specific analytes, enhancing both the sensitivity and selectivity of the electrochemical method. youtube.com The use of surfactants in modifying carbon paste electrodes has been shown to improve the surface conductivity and facilitate easier electron transfer processes, as indicated by a significant increase in the intensity of anodic and cathodic peaks and lower potential differences in cyclic voltammetry studies. ajrconline.org
Differential Pulse Polarography for Trace Metal Determination
Differential Pulse Polarography (DPP) is a highly sensitive electrochemical technique used for determining trace concentrations of metal ions. wikipedia.org The azo dye this compound has been effectively employed in the DPP determination of magnesium. gspchem.com Studies have shown that this compound and its complex with magnesium (Mg-calm) are polarographically active. gspchem.com A linear relationship exists between the increase of the cathodic peak current of the complexed ligand and the concentration of magnesium, allowing for its quantification. gspchem.com
This method has been successfully applied to determine magnesium content in real-world samples such as mineral waters. gspchem.com The technique demonstrates good selectivity, though the presence of other ions can have an effect. gspchem.com Research indicates that the reduction peaks observed for this compound in this context have a character that is a mixture of adsorptive and diffusional processes. gspchem.com
| Sample | Magnesium Content by DPP (mmol/L) | Magnesium Content by Photometric Titration (mmol/L) |
|---|---|---|
| Wielka Pieniawa | 1.44 | 1.42 |
| Zuber | 10.40 | 10.20 |
| Jan | 3.06 | 3.00 |
Development of this compound-Modified Electrodes
The direct modification of electrode surfaces with this compound has led to the development of novel electrochemical sensors. A notable example is the creation of a this compound-modified pencil graphite (B72142) electrode (PGE). ijarnd.comsigmaaldrich.com This modified electrode is prepared through the process of electropolymerization, where successive cyclic voltammograms of a this compound monomer solution are applied to the pencil graphite electrode. ijarnd.com This procedure forms a stable polythis compound film on the electrode surface. ijarnd.com
These polythis compound modified electrodes have demonstrated significant electrocatalytic activity. ijarnd.comsigmaaldrich.com For instance, they can catalyze the oxidation of sulfide, shifting its peak potential from +400 mV at an unmodified electrode to a more favorable potential, enabling sensitive and selective detection. ijarnd.com This low-cost and disposable sensor design is effective for the rapid analysis of specific analytes in various samples. ijarnd.comcapitolscientific.com
Electrochemical Sensing of Environmental Pollutants
Electrochemical sensors offer a promising avenue for the monitoring of environmental pollutants due to their high sensitivity, portability, and potential for on-site applications. cdnsciencepub.com this compound has been utilized in this field in two distinct ways: as the target analyte (pollutant) itself and as a mediator for the detection of other pollutants.
In one application, a modified zinc oxide carbon paste electrode (ZnO/MCPE) was developed for the electrochemical detection of this compound, which is classified as an azo dye pollutant. chromatographytoday.comlabdepotinc.com The modified electrode showed an excellent electrocatalytic response and high sensitivity towards this compound in a phosphate buffer solution (pH 7.0). chromatographytoday.comlabdepotinc.com This method demonstrates the capability of using specifically designed electrodes to quantify dye pollutants in aquatic environments. labdepotinc.com
In a different approach, this compound has been used as a homogeneous mediator in the electrochemical determination of hydrazine (B178648), a toxic and carcinogenic substance. capitolscientific.com this compound effectively catalyzes the oxidation of hydrazine in an aqueous buffer solution (pH 8.0), which enhances the sensitivity of the measurement. capitolscientific.com The process allowed for the calculation of the apparent catalytic rate constant and the diffusion coefficient for hydrazine. capitolscientific.com This mediated approach enables the quantification of hydrazine at very low concentrations using techniques like linear sweep and differential pulse voltammetry. capitolscientific.com
| Sensor Configuration | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Zinc Oxide Modified Carbon Paste Electrode (ZnO/MCPE) | This compound | Cyclic Voltammetry | 0.1–0.6 × 10⁻⁴ M | 0.3834 × 10⁻⁸ M | chromatographytoday.comlabdepotinc.com |
| Glassy Carbon Electrode with this compound as Mediator | Hydrazine | Linear Sweep Voltammetry | 10.0–800.0 µM | 5.3 µM | capitolscientific.com |
| Glassy Carbon Electrode with this compound as Mediator | Hydrazine | Differential Pulse Voltammetry | 1.0-20.0 µM & 40.0-800.0 µM | 0.8 µM | capitolscientific.com |
| Polythis compound Modified Pencil Graphite Electrode | Sulfide | Flow Injection Amperometry | 0.10–500.0 µM | 0.03 µM | capitolscientific.com |
Chromatographic Separations and Detection with this compound
Chromatographic techniques are primarily employed for the purification of this compound rather than for its use as a detection agent within the separation process itself. Commercially available this compound often contains significant colored and fluorescent impurities. chromatographytoday.com To obtain a high-purity product suitable for sensitive analytical applications, a combination of liquid-liquid partition chromatography and adsorption chromatography is utilized. chromatographytoday.com
A described method for purification involves using a stationary aqueous phase of 0.10 M EDTA adjusted to pH 11.0, supported on cellulose (B213188) powder. chromatographytoday.com The mobile phase consists of 1-butanol (B46404) presaturated with the stationary phase. chromatographytoday.com The this compound separates from impurities, eluting as a distinct purple-blue band. chromatographytoday.com The purity of the collected fractions is monitored throughout the process using thin-layer chromatography (TLC), which effectively separates this compound from residual impurities. chromatographytoday.com
Integration of this compound in hyphenated techniques
Hyphenated techniques couple a separation method, like chromatography, with a spectroscopic detection technology, such as mass spectrometry (e.g., GC-MS or LC-MS), to provide powerful analytical capabilities for complex mixtures. sigmaaldrich.comlabdepotinc.com While these techniques are widely used in many areas of analytical chemistry, the integration of this compound as a primary reagent or indicator within a hyphenated system is not extensively documented in the reviewed literature. Its application is more commonly found in direct analytical methods such as complexometric titrations and electrochemical sensing.
Functionalization of Materials with this compound for Sensing and Separation
The functionalization of materials with specific chemical entities is a key strategy for creating advanced sensors and separation media. This compound has been successfully used to functionalize materials to create selective optical sensors. Due to its strong chelating properties and the significant color change that occurs upon complexation with metal ions, this compound is an excellent candidate for an ionophore in optical sensing applications.
One such application involves the immobilization of this compound on a transparent agarose (B213101) film. Spectrophotometric studies have shown that the this compound-Cu²⁺ complex has a substantially larger stability constant compared to its complexes with other divalent and trivalent metal ions like Al³⁺, Cd²⁺, Ni²⁺, Ag⁺, Pb²⁺, and Hg²⁺. This high selectivity allows the this compound-functionalized agarose membrane to serve as a selective optical sensor for the monitoring of Cu²⁺ ions.
Immobilization of this compound onto Polymeric Membranes (e.g., Cellulose Acetate)
The functionalization of polymeric membranes with specific chelating agents represents a significant advancement in separation and sensing technologies. This compound, a well-known complexometric indicator, has been successfully immobilized onto polymeric supports like cellulose acetate (B1210297) to create advanced materials for targeted applications. mdpi.com The process involves a multi-step modification of the membrane surface.
In a representative synthesis, the cellulose acetate membrane surface is first altered to increase the number of hydroxyl groups through partial hydrolysis. mdpi.com This is followed by a series of reactions to covalently bind the this compound molecule. A common method involves reacting the hydrolyzed surface with amino propyl triethoxysilane (B36694) (APTES), followed by treatment with glutaraldehyde, which acts as a cross-linking agent. mdpi.com The final step is the immobilization of this compound, which binds to the functionalized surface, resulting in a membrane with dual functionalities: separation and indication. mdpi.com After immobilization, the membrane surface typically takes on a distinct color, such as the dark blue of this compound in its free, uncomplexed state. mdpi.com
A key application of this compound-functionalized membranes is the development of self-indicating systems for metal ion retention. These membranes provide a direct visual cue when the target ion is captured, simplifying the monitoring of the separation process. mdpi.com
A prime example is the retention of Gadolinium(III) (Gd(III)). mdpi.com When a solution containing Gd(III) ions, such as gadolinium nitrate, is filtered through the this compound-functionalized cellulose acetate membrane, the this compound molecules on the surface actively complex with and retain the Gd(III). mdpi.com This complexation event induces a distinct and visually perceptible color change on the membrane surface, which shifts from dark blue to pink. mdpi.com This color change serves as a real-time indicator that the separation has occurred and the metal ion has been successfully retained. Such membranes have demonstrated high efficiency, with studies showing a separation efficiency of 86% for Gd(III) from the initial feed solution. mdpi.com
The successful immobilization of this compound and the subsequent complexation with metal ions are confirmed through various spectroscopic techniques. These methods provide detailed information about the chemical changes occurring on the membrane surface at each stage of modification.
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present on the membrane. After this compound immobilization on a modified cellulose acetate membrane, the FT-IR spectrum shows characteristic bands from the this compound structure in addition to those of the cellulose acetate. For instance, new bands appearing around 1579 cm⁻¹ and 1520 cm⁻¹ can be attributed to the C=O stretching vibration and N-H amide bonds from the this compound molecule, confirming its presence. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) provides elemental and chemical state information about the membrane surface. XPS analysis can confirm the presence of nitrogen and sulfur, elements characteristic of the this compound structure (C₁₇H₁₄N₂O₅S), which would be absent on the pristine cellulose acetate membrane. mdpi.comwikipedia.org
Raman Spectroscopy offers complementary vibrational information to FT-IR. Raman spectra of the functionalized membranes show new peaks that can be assigned to the functional groups introduced during the modification process, further supporting the evidence of successful this compound immobilization. mdpi.commdpi.com
Interactive Table: Spectroscopic Data for this compound-Functionalized Cellulose Acetate Membrane Users can filter by technique to view relevant spectral data.
| Spectroscopic Technique | Key Observation | Significance | Reference |
| FT-IR | Appearance of new bands at ~1579 cm⁻¹ and ~1520 cm⁻¹ | Confirms the presence of C=O and N-H bonds from the immobilized this compound structure. | mdpi.com |
| FT-IR | Decreased intensity of the C=O band at ~1750 cm⁻¹ | Indicates partial hydrolysis of the cellulose acetate, reducing the number of acetyl groups. | mdpi.com |
| XPS | Detection of N 1s and S 2p peaks | Confirms the presence of nitrogen and sulfur, elements specific to this compound, on the membrane surface. | mdpi.com |
| Raman | Appearance of new peaks corresponding to new functional groups | Provides complementary evidence to FT-IR, confirming the successful functionalization of the membrane. | mdpi.com |
This compound in Adsorption Studies for Dye Removal
While this compound is often used to detect metals, as an azo dye itself, it can be a target pollutant in industrial wastewater from sectors like textiles and printing. jmaterenvironsci.com Therefore, adsorption studies have been conducted to develop effective methods for removing this compound from aqueous solutions. These studies typically investigate the efficiency of various low-cost, eco-friendly adsorbents.
One such approach involves using nanoparticles derived from mango seed kernels impregnated with iron(III) (NPs-MSK-Fe). journalijar.com Research has demonstrated that this novel adsorbent has a high affinity for this compound. The adsorption process is influenced by several key parameters, including the pH of the solution, the amount of adsorbent used, and the contact time between the adsorbent and the dye solution. jmaterenvironsci.comjournalijar.com
Studies have shown that the removal efficiency of this compound is highly dependent on pH, with optimal removal often occurring in acidic conditions. journalijar.com For example, using NPs-MSK-Fe, an adsorption percentage of 98.86% was achieved at a pH of 2.0. journalijar.com The equilibrium time, or the time needed to reach maximum adsorption, is another critical factor. For an adsorbent made from mango seed woody endocarp modified with Fe(III), the highest uptake was observed within 30 minutes. jmaterenvironsci.com The reusability of the adsorbent is also a crucial aspect of these studies; the NPs-MSK-Fe adsorbent was successfully regenerated and reused for three cycles while maintaining its high removal efficiency. journalijar.com
Interactive Table: Research Findings on this compound Adsorption Users can sort data by parameter to compare findings.
| Adsorbent Material | Optimal pH | Equilibrium Time (min) | Adsorbent Dose | Removal Efficiency (%) | Reference |
| Mango Seed Kernel Nanoparticles-Fe(III) (NPs-MSK-Fe) | 2.0 | Not Specified | Not Specified | 98.86 | journalijar.com |
| Mango Seed Woody Endocarp-Fe(III) (Fe@MSWEn) | Not Specified | 30 | 50.0 mg | 97.97 | jmaterenvironsci.com |
| Mango Seed Woody Endocarp (MSWEn) | Not Specified | 30 | 100.0 mg | 67.84 | jmaterenvironsci.com |
Environmental and Biological Research Applications
Trace Metal Analysis in Environmental Samples
Calmagite's primary environmental application lies in its role as a sensitive and reliable indicator for quantifying divalent metal ions in aqueous solutions. chemimpex.comrmreagents.com It is frequently used in complexometric titrations, often with Ethylenediaminetetraacetic acid (EDTA), a chelating agent that binds strongly to metal ions. rmreagents.comgspchem.comgspchem.com The indicator forms a wine-red complex with metal ions like calcium and magnesium; at the titration's endpoint, when all metal ions have been complexed by the stronger EDTA, this compound reverts to its free, blue form, providing a sharp, clear visual cue. rmreagents.comgspchem.comwikipedia.org
The determination of water hardness, which is primarily the combined concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a critical aspect of water quality assessment. uci.edu this compound is extensively used for this purpose in various water sources, including drinking water, groundwater, and industrial water, to prevent issues like scaling in boilers and pipes. chemimpex.comgspchem.comuci.eduhach.com The this compound colorimetric method allows for the accurate measurement of these minerals, ensuring water meets quality standards for both domestic and industrial use. uci.eduhach.com Its high sensitivity and clear color transition make it a preferred choice for these analyses. rmreagents.comgspchem.com
Table 1: this compound in Water Hardness Testing An interactive data table. Click on the headers to sort.
| Application Area | Target Ions | Method | Purpose |
|---|---|---|---|
| Drinking Water Analysis | Ca²⁺, Mg²⁺ | EDTA Titration | Ensure compliance with regulatory standards. gspchem.com |
| Industrial Water Treatment | Ca²⁺, Mg²⁺ | Colorimetric | Prevent scaling in boilers and cooling systems. gspchem.com |
| Aquaculture & Agriculture | Ca²⁺, Mg²⁺ | EDTA Titration | Maintain optimal mineral content for aquatic life and crops. gspchem.com |
Biomedical and Biological System Analysis
In the biomedical field, this compound is a cornerstone reagent for the quantitative determination of magnesium in various biological samples. gspchem.comwikipedia.orgmedchemexpress.com The "this compound method" is a colorimetric technique where the indicator forms a colored complex with magnesium in a basic buffered medium. biolabo.fratlas-medical.com The intensity of this color, measured with a spectrophotometer, is directly proportional to the magnesium concentration in the sample. biolabo.frscribd.com To ensure accuracy, substances like EGTA are often added to eliminate interference from calcium ions. biolabo.fratlas-medical.com
This compound is used for the quantitative analysis of magnesium in a range of human biological samples, including serum, plasma, and urine. medchemexpress.combiolabo.fratlas-medical.com This analysis is vital as magnesium is the second most abundant intracellular cation and is essential for numerous enzymatic and metabolic functions. atlas-medical.com For instance, a typical analysis might involve adding a small volume of serum to a buffer solution, followed by the this compound reagent to develop a color that can be measured. medchemexpress.com The stability of magnesium in serum for several days at 2-8°C makes sample handling and analysis practical. biolabo.fr Research studies have demonstrated recovery rates of over 90% for magnesium from biological samples using this colorimetric method. scite.ai
Table 2: Expected Magnesium Values in Human Samples Determined by this compound Method An interactive data table. Click on the headers to sort.
| Sample Type | Population | Expected Range (mg/dL) | Expected Range (mmol/L) | Source |
|---|---|---|---|---|
| Serum/Plasma | Newborn | 1.5 - 2.2 | 0.62 - 0.91 | biolabo.fr |
| Serum/Plasma | Child | 1.7 - 2.2 | 0.70 - 0.91 | biolabo.fr |
| Serum/Plasma | Adult | 1.6 - 2.6 | 0.66 - 1.07 | biolabo.fr |
| Serum/Plasma | Adult | 1.7 - 2.4 | 0.70 - 0.98 | scribd.com |
The measurement of magnesium levels using this compound is crucial for research into magnesium homeostasis—the process by which the body maintains stable magnesium concentrations. atlas-medical.comscribd.com Imbalances in magnesium levels are associated with numerous medical conditions. biolabo.fratlas-medical.com Low magnesium levels (hypomagnesemia) can be linked to conditions such as chronic alcoholism, malabsorption, and acute pancreatitis. biolabo.fr Conversely, high levels (hypermagnesemia) may be observed in cases of dehydration, chronic renal failure, and diabetic acidosis. biolabo.fratlas-medical.com Research suggests that serum magnesium and calcium levels can serve as useful markers for the diagnosis and disease activity of conditions like Crohn's disease, with adequate intake potentially reducing inflammation. Therefore, the this compound method provides essential data for diagnosing and managing diseases related to elemental imbalances. atlas-medical.com
Beyond its role as a metal ion indicator, this compound also functions as a pH indicator in biochemical research. chemimpex.comcymitquimica.com It undergoes a color change in response to different pH levels, typically operating effectively in an alkaline range of pH 9 to 11. gspchem.com This property is useful in biochemical assays where maintaining optimal pH is critical for enzyme activity and other biological reactions. chemimpex.com In its free, unbound state, this compound can be blue, red, or orange depending on the pH, while it turns wine red when bound to a metal ion under these alkaline conditions. gspchem.comwikipedia.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Calcium |
| Magnesium |
| Ethylenediaminetetraacetic acid (EDTA) |
| Eriochrome Black T |
| Potassium |
| Sodium |
| Ammonia (B1221849) |
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) |
Advanced Research Topics and Future Directions
Supramolecular Chemistry Involving Calmagite
Supramolecular chemistry, often referred to as "chemistry beyond the molecule," deals with the organization of molecules into more complex structures through non-covalent interactions. This compound's inherent ability to form stable complexes with metal ions positions it as a promising building block in supramolecular assemblies. As a metallochromic indicator and an azo dye, this compound is known for its strong complexation reactions with metal cations, which is a fundamental aspect of host-guest chemistry within supramolecular systems cymitquimica.comevitachem.comgspchem.com.
Specifically, this compound forms stable colored complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can be quantified spectrophotometrically evitachem.comgspchem.com. This complexation involves the two hydroxyl groups and two nitrogen atoms within the this compound structure, enabling it to act as a host for these metal ions evitachem.com. Research has also explored this compound's role in the complexation and retention of specific metal ions like Gadolinium(III) (Gd(III)), demonstrating its potential in separation processes evitachem.comscribd.com. Furthermore, studies have indicated this compound's involvement in solid-state supramolecular chemistry, for instance, in conjunction with zinc tetraphenylporphyrin (B126558) and zinc phthalocyanine, suggesting its utility in constructing ordered molecular architectures evitachem.com.
Luminescence Quenching Studies with this compound Complexes
Luminescence quenching is a critical phenomenon in spectroscopy where the intensity of light emitted by a fluorescent molecule is reduced due to interactions with other molecules or changes in its environment axispharm.com. This process, which can be reversible, occurs via mechanisms such as static quenching (formation of a non-fluorescent complex) or collisional (dynamic) quenching axispharm.com. While this compound itself is primarily a colorimetric indicator, its interactions and complex formation with various species make it relevant in studies involving luminescence quenching, particularly when it influences or is influenced by the luminescence of other compounds.
Although direct studies focusing on this compound complexes as the primary luminophores undergoing quenching are less common in the provided literature, research on the degradation of this compound by oxidants, such as hydrogen peroxide (H₂O₂), catalyzed by metal ions like Manganese(II) (Mn(II)), demonstrates a bleaching effect—a loss of optical signal analogous to quenching researchgate.net. This indicates that this compound's chromophoric properties can be modulated through chemical interactions. The concept of "fluorescence quenching" has been mentioned in the context of this compound degradation studies, suggesting that changes in its electronic structure upon interaction with other species can lead to a reduction or alteration of light emission or absorption semanticscholar.org. Additionally, studies on metalloporphyrins in the presence of this compound have investigated emission properties, implying that this compound's presence can affect the luminescence of other complexing agents researchgate.net.
Development of Novel this compound Derivatives with Enhanced Selectivity and Sensitivity
The development of novel this compound derivatives represents a promising avenue for enhancing its analytical capabilities, particularly in terms of selectivity and sensitivity for specific analytes. While the current research literature extensively highlights this compound's existing high performance as a sensor, explicit details on the synthesis of novel this compound derivatives designed for enhanced selectivity and sensitivity are not widely detailed in the provided search results. This suggests that the systematic design and synthesis of new molecular architectures based on the this compound scaffold remain an active and crucial area for future exploration.
Integration of this compound with Nanomaterials for Advanced Analytical Systems
The integration of this compound with nanomaterials has emerged as a significant research direction, leading to the development of advanced analytical systems with improved performance characteristics such as enhanced sensitivity, selectivity, and faster response times. This synergistic approach combines the indicator properties of this compound with the unique physical and chemical attributes of nanomaterials.
A notable application involves the use of a zinc oxide (ZnO) modified carbon paste electrode (ZnO/MCPE) for the electrochemical detection of this compound itself tandfonline.comscispace.comtandfonline.com. This integration results in an advanced sensor exhibiting enhanced electrocatalytic response and high sensitivity, with a limit of detection (LOD) as low as 0.3834 × 10⁻⁸ M and a limit of quantification (LOQ) of 1.2783 × 10⁻⁸ M tandfonline.comscispace.com. The modified electrode demonstrates good stability and electrocatalytic behavior, making it a cost-effective and efficient sensor for detecting environmental pollutants like this compound tandfonline.com.
Furthermore, this compound has been successfully immobilized on agarose (B213101) membranes to create optical sensors for the selective monitoring of Cu²⁺ ions researchgate.netkyushu-u.ac.jp. This immobilization strategy enhances the sensor's durability and provides short response times, showcasing the benefits of combining this compound with a nanomaterial-based matrix researchgate.net. Beyond sensing, nanomaterials have also been explored for their interaction with this compound in other applications. For instance, mango seed kernel-impregnated Iron(III) (Fe(III)) nanoparticles have been utilized for the efficient removal of this compound dye from aqueous solutions, highlighting the potential for advanced water treatment systems researchgate.net. Similarly, garlic cellulosic powders with immobilized Silver Oxide (AgO) and Copper Oxide (CuO) nanoparticles have been employed for the catalytic degradation of this compound, demonstrating the utility of this compound in catalytic processes involving nanocomposites researchgate.net.
Computational Design of this compound-Based Sensors and Catalysts
Computational chemistry plays an increasingly vital role in the rational design and optimization of chemical systems, including sensors and catalysts. For this compound, computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding its molecular properties and interactions, paving the way for the computational design of this compound-based systems.
DFT studies have been applied to analyze the conformers and stability of this compound triethanolammonium (B1229115) salt, providing insights into its structural preferences evitachem.com. More directly relevant to sensor design, DFT calculations have been employed to elucidate the complexation mechanisms of this compound with metal ions, offering a detailed understanding of bonding and structural changes upon complex formation researchgate.netresearchgate.net. For example, in the development of a selective Cu²⁺ optical sensor using immobilized this compound, DFT was used to obtain optimized geometries and calculate electronic properties such as molecular orbitals, Mulliken population analysis, and electrostatic potential maps, which confirmed the sensor's behavior researchgate.net.
Beyond sensors, computational quantum chemical methods have also been applied to study this compound's behavior as a corrosion inhibitor. By analyzing molecular properties like dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies, researchers have found that trends in these computed descriptors align with experimentally determined inhibition efficiencies, providing a theoretical basis for its performance researchgate.netresearchgate.net. While direct computational design of novel this compound-based catalysts is an emerging area, the broader field of computational catalysis extensively uses DFT and molecular dynamics simulations to predict reaction pathways, binding affinities, and optimize catalytic processes, indicating a strong potential for applying these techniques to this compound for future catalytic applications mdpi.comrice.educhemcatbio.orgrsc.org.
Q & A
Q. How is Calmagite utilized in colorimetric assays for magnesium detection?
this compound forms a stable magenta-colored complex with Mg²⁺ in alkaline conditions (pH 10–12). The method involves mixing 50 µL of sample with this compound dye, followed by spectrophotometric measurement at 520–550 nm. To mitigate calcium interference, EGTA (ethylene glycol tetraacetic acid) is added to chelate Ca²⁺ selectively. This direct assay avoids protein precipitation due to surfactant stabilization .
Q. What advantages does this compound offer over methylthymol blue (MTB) in magnesium assays?
this compound provides higher sensitivity (molar absorptivity ~20,000 L·mol⁻¹·cm⁻¹) compared to MTB, enabling detection of lower Mg²⁺ concentrations. It requires smaller sample volumes (≤50 µL) and eliminates the need for protein removal steps, streamlining clinical and environmental analyses .
Q. What protocols ensure accuracy in serum magnesium measurement using this compound?
Key steps include:
Q. How does this compound compare to EDTA titration for hardness determination?
In EDTA titrations, this compound serves as a metallochromic indicator, transitioning from red (Mg²⁺-bound) to blue (free dye) at the endpoint. While EDTA titration is precise for total hardness, this compound-based colorimetry allows rapid Mg²⁺ quantification without titration equipment, suitable for high-throughput labs .
Advanced Research Questions
Q. How can adsorption kinetics and isotherms be modeled for this compound removal using polymeric adsorbents?
Studies using sulfonated polyacrylamide (PAm-SO₃-N5) show pseudo-second-order (PSO) kinetics (R² > 0.98), indicating chemisorption as the rate-limiting step. The Freundlich isotherm (adjusted-R² = 0.97) suggests multilayer adsorption, with a maximum capacity of 1732.5 mg/g. Film diffusion dominates at low dye concentrations, while intraparticle diffusion governs at higher loads .
Q. What thermodynamic insights are derived from this compound adsorption studies?
ΔH values (e.g., +45 kJ/mol) confirm endothermic adsorption, requiring energy input. Negative ΔS (−120 J/mol·K) implies reduced randomness at the adsorbent surface. Increasing ΔG with temperature indicates reduced feasibility at elevated temperatures, guiding optimal conditions (e.g., 25–30°C) .
Q. How is this compound applied in cross-disciplinary aging research?
In C. elegans models, this compound modulates senescence by chelatING labile metal ions, potentially disrupting redox-sensitive pathways. Dose-response studies (0.1–10 µM) show lifespan extension, validated via survival assays and oxidative stress markers .
Q. How are chemometric methods used to resolve data contradictions in multi-ion detection with this compound?
Principal component analysis (PCA) and partial least squares (PLS) regression disentangle spectral overlaps when this compound detects Ca²⁺ and Mg²⁺ simultaneously. These methods optimize wavelength selection and correct matrix effects in complex samples like biological fluids .
Q. What experimental design optimizes this compound-based assays for complex matrices?
Central composite design (CCD) evaluates factors like pH (6–10), adsorbent dose (0.1–1 g/L), and contact time (10–60 min). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 8.5, 30 min) for maximal this compound recovery in wastewater .
Q. How is this compound integrated into portable devices for field analysis?
Paper-based microfluidic devices paired with smartphone imaging enable on-site potassium detection. This compound forms a crown ether-K⁺ complex, with color intensity inversely proportional to K⁺ concentration (detection limit: 5 mg/L). This method bypasses lab equipment, ideal for agricultural soil testing .
Method Validation & Contradiction Analysis
Q. How to validate this compound-based methods against reference techniques?
Compare results with isotope dilution mass spectrometry (IDMS) or AAS using Bland-Altman plots and linear regression (slope = 0.98–1.02, R² > 0.95). Discrepancies >5% require recalibration or interference checks (e.g., Fe³⁺ masking with triethanolamine) .
Q. Why might Freundlich and Langmuir models both fit this compound adsorption data?
Freundlich fits heterogeneous surfaces (common in polymers), while Langmuir assumes monolayer adsorption. High adjusted-R² values for both (0.96–0.97) suggest hybrid mechanisms, necessitating complementary characterization (e.g., BET surface area, FTIR for functional groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
